1-(2,3-dihydro-1H-indol-1-yl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one
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Description
1-(2,3-dihydro-1H-indol-1-yl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one is a useful research compound. Its molecular formula is C25H22N4O2S2 and its molecular weight is 474.6. The purity is usually 95%.
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Biological Activity
The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one represents a complex molecular structure with significant potential in pharmacological applications. This article provides an in-depth analysis of its biological activity, synthesizing findings from various studies to elucidate its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups that contribute to its biological activity. The indole moiety is known for its diverse pharmacological properties, while the thiazole and pyridazine components enhance its interaction with biological targets.
Molecular Formula
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar indole derivatives. For instance, compounds with indole structures have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).
Compound | IC₅₀ (µM) | Cell Line |
---|---|---|
Compound A | 0.48 | MCF-7 |
Compound B | 0.78 | HCT-116 |
Compound C | 1.98 | A549 |
Case Study : A study evaluated a series of thiazole-integrated pyrrolidin derivatives, revealing that structural modifications significantly impact their anticancer activity. The presence of electron-donating groups on the aromatic rings was crucial for enhancing cytotoxicity .
Anticonvulsant Activity
The anticonvulsant properties of related compounds have also been investigated. For example, a thiazole derivative displayed a median effective dose (ED₅₀) of 18.4 mg/kg in animal models, indicating promising anticonvulsant activity. The structure-activity relationship (SAR) suggested that modifications in the thiazole moiety could enhance efficacy .
Antimicrobial Activity
Indole and thiazole derivatives have shown potential as antimicrobial agents. Research indicates that certain derivatives exhibit significant activity against Mycobacterium tuberculosis, with IC₅₀ values ranging from 1.35 to 2.18 μM . This suggests that the compound may possess similar antimicrobial properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Indole derivatives often interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Tubulin Polymerization Disruption : Some compounds disrupt microtubule dynamics, which is critical for mitosis.
- Receptor Modulation : The thiazole and pyridazine components may interact with specific receptors involved in cellular signaling pathways.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S2/c1-16-24(33-25(26-16)18-7-9-19(31-2)10-8-18)20-11-12-22(28-27-20)32-15-23(30)29-14-13-17-5-3-4-6-21(17)29/h3-12H,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPBLYGAIXJQCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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